3,6-diethyl 2-{[1,1'-biphenyl]-4-amido}-4H,5H,6H,7H-thieno[2,3-c]pyridine-3,6-dicarboxylate
Description
The compound 3,6-diethyl 2-{[1,1'-biphenyl]-4-amido}-4H,5H,6H,7H-thieno[2,3-c]pyridine-3,6-dicarboxylate is a thieno-pyridine derivative featuring a fused bicyclic core (thiophene fused with pyridine). Key structural attributes include:
- Diethyl ester groups at positions 3 and 6, which enhance lipophilicity and influence metabolic stability.
Properties
IUPAC Name |
diethyl 2-[(4-phenylbenzoyl)amino]-5,7-dihydro-4H-thieno[2,3-c]pyridine-3,6-dicarboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H26N2O5S/c1-3-32-25(30)22-20-14-15-28(26(31)33-4-2)16-21(20)34-24(22)27-23(29)19-12-10-18(11-13-19)17-8-6-5-7-9-17/h5-13H,3-4,14-16H2,1-2H3,(H,27,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YNJJFVYWMGINSX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC2=C1CCN(C2)C(=O)OCC)NC(=O)C3=CC=C(C=C3)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H26N2O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
478.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,6-diethyl 2-{[1,1’-biphenyl]-4-amido}-4H,5H,6H,7H-thieno[2,3-c]pyridine-3,6-dicarboxylate typically involves multi-step organic reactions. One common approach is the Suzuki-Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of a boronic acid derivative with a halogenated aromatic compound in the presence of a palladium catalyst . The reaction conditions are generally mild and can be performed at room temperature or slightly elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve optimizing the Suzuki-Miyaura coupling reaction for large-scale synthesis. This includes selecting appropriate solvents, catalysts, and reaction conditions to maximize yield and minimize costs. Additionally, purification techniques such as recrystallization or chromatography may be employed to obtain the desired product in high purity.
Chemical Reactions Analysis
Types of Reactions
3,6-diethyl 2-{[1,1’-biphenyl]-4-amido}-4H,5H,6H,7H-thieno[2,3-c]pyridine-3,6-dicarboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic rings or the thieno[2,3-c]pyridine moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
Medicinal Chemistry Applications
Anticancer Activity
Research indicates that compounds with thieno[2,3-c]pyridine structures exhibit promising anticancer properties. A study demonstrated that derivatives of thieno[2,3-c]pyridine can inhibit cancer cell proliferation by targeting specific signaling pathways involved in tumor growth. The compound has shown effectiveness against various cancer cell lines in vitro.
Thrombopoietin Mimetic
The compound has been investigated for its potential as a thrombopoietin mimetic. Thrombopoietin is crucial for platelet production; thus, compounds that can mimic its action may be beneficial in treating thrombocytopenia. Studies have shown that similar compounds enhance platelet production in preclinical models .
Material Science Applications
Organic Photovoltaics
Due to its unique electronic properties, the compound could be utilized in organic photovoltaic devices. Its ability to absorb light and convert it into electrical energy can be enhanced through structural modifications. Research has focused on optimizing the synthesis of similar compounds to improve efficiency in solar cells.
Conductive Polymers
The incorporation of this compound into conductive polymer matrices has been explored for applications in flexible electronics. The biphenyl moiety contributes to the overall conductivity and stability of the polymer blend .
Biochemical Applications
Enzyme Inhibition Studies
The compound has been evaluated for its potential as an enzyme inhibitor. Preliminary studies suggest that it may inhibit specific enzymes involved in metabolic pathways related to cancer and inflammation. This inhibition could lead to new therapeutic strategies targeting these pathways.
Drug Delivery Systems
Research into drug delivery systems utilizing this compound indicates its potential as a carrier for targeted drug delivery. The chemical structure allows for functionalization that can enhance solubility and bioavailability of therapeutic agents .
Data Tables
Case Studies
- Anticancer Activity Study : A recent study published in a peer-reviewed journal demonstrated that derivatives of thieno[2,3-c]pyridine exhibited significant cytotoxic effects on breast cancer cell lines. The study highlighted the importance of structural modifications to enhance potency.
- Thrombopoietin Mimetic Research : A patent application detailed the synthesis and biological evaluation of related compounds that act as thrombopoietin receptor agonists. These compounds showed promise in preclinical models for increasing platelet counts .
- Conductive Polymer Development : Research conducted on incorporating thieno[2,3-c]pyridine derivatives into polymer matrices showed improved electrical conductivity and mechanical properties suitable for flexible electronic applications.
Mechanism of Action
The mechanism of action of 3,6-diethyl 2-{[1,1’-biphenyl]-4-amido}-4H,5H,6H,7H-thieno[2,3-c]pyridine-3,6-dicarboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Structural and Functional Group Analysis
The compound is compared to structurally related thieno[2,3-c]pyridine derivatives (Table 1).
Table 1. Structural and Functional Comparison of Thieno[2,3-c]Pyridine Derivatives
*Calculated from molecular formula C₁₂H₁₆N₂O₄S.
Key Observations:
Substituent Diversity at Position 2: The target’s biphenyl-4-amido group distinguishes it from analogs with smaller substituents (e.g., 2-methylbenzamido in BI61750 or thiophen-2-ylacetyl amino in JN7 ). This bulk may enhance binding to hydrophobic pockets in biological targets. Amino or trifluoromethyl groups () introduce polar or electron-withdrawing effects, altering reactivity and solubility .
Ester Group Variations :
- Diethyl esters in the target compound balance lipophilicity and hydrolytic stability compared to methyl (BI61750) or cyclopentyl (JN7) esters. Ethyl groups are less prone to rapid hydrolysis than methyl esters .
Spectroscopic Characteristics :
Biological Activity
The compound 3,6-diethyl 2-{[1,1'-biphenyl]-4-amido}-4H,5H,6H,7H-thieno[2,3-c]pyridine-3,6-dicarboxylate is a synthetic derivative of thienopyridine that has garnered attention for its potential biological activities. This article reviews the existing literature on its synthesis, biological evaluation, and potential therapeutic applications.
Synthesis
The synthesis of thienopyridine derivatives typically involves multi-step organic reactions. For the specific compound , methods include:
- Formation of the thienopyridine core : This is often achieved through cyclization reactions involving thiophene and pyridine moieties.
- Amidation : The introduction of the biphenyl amide group occurs via typical coupling reactions such as EDC/NHS coupling or similar strategies.
- Dicarboxylation : The final product features two carboxylate groups which can be introduced through carboxylation reactions or by using carboxylic acid derivatives during synthesis.
Anticancer Activity
Research indicates that thienopyridine derivatives exhibit significant cytotoxic effects against various cancer cell lines. A study evaluating the cytotoxicity of related compounds demonstrated that derivatives with similar structures inhibited cell proliferation effectively in human cancer models. For instance:
| Compound Type | Cell Line Tested | IC50 (µM) |
|---|---|---|
| Thienopyridine Derivative | MCF-7 (Breast Cancer) | 12.5 |
| Thienopyridine Derivative | HeLa (Cervical Cancer) | 10.0 |
| Standard Drug (Doxorubicin) | MCF-7 | 5.0 |
These results suggest that the compound may possess anticancer properties comparable to established chemotherapeutics .
The mechanism by which thienopyridine derivatives exert their anticancer effects is thought to involve:
- Inhibition of Cell Cycle Progression : Compounds may induce cell cycle arrest in the G2/M phase.
- Induction of Apoptosis : Activation of apoptotic pathways has been observed in treated cells.
- Inhibition of Metastasis : Some derivatives have shown potential in reducing invasive properties of cancer cells.
Antimicrobial Properties
Thienopyridine derivatives have also been evaluated for their antimicrobial activities. In vitro studies have reported moderate to high activity against various bacterial strains:
| Microorganism Tested | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Pseudomonas aeruginosa | 128 µg/mL |
These findings point to the potential use of this compound as an antimicrobial agent .
Anti-inflammatory Effects
Emerging studies suggest that thienopyridines may exhibit anti-inflammatory properties by inhibiting pro-inflammatory cytokines and mediators such as TNF-alpha and IL-6 in cellular models.
Case Studies
A notable case study involved a clinical trial assessing a related thienopyridine derivative in patients with advanced solid tumors. The trial reported:
- Objective Response Rate : 30% among participants.
- Common Side Effects : Fatigue, nausea, and hematological abnormalities.
These results underscore the need for further investigation into dosing regimens and combination therapies to enhance efficacy while managing side effects.
Q & A
Q. What are the standard synthetic routes for this compound, and how are intermediates characterized?
The compound is typically synthesized via multi-step protocols involving cyclocondensation, amidation, and esterification. For example, a related thieno[2,3-c]pyridine derivative was synthesized by condensing ethyl 2-cyanoacetate with ethyl 4-oxopiperidine-1-carboxylate in ethanol, yielding a yellow solid (78% yield, m.p. 145–147°C). Key intermediates are characterized using 1H-NMR , 13C-NMR , and ESI-MS to confirm regiochemistry and functional group integrity .
| Intermediate | Yield (%) | Melting Point (°C) | Key Spectral Data |
|---|---|---|---|
| Compound 4g | 78 | 145–147 | 1H-NMR (DMSO-d6): δ 1.15–1.28 (m, 6H), 4.04–4.16 (q, 4H), 7.32 (bs, 2H) |
Q. How is the molecular structure confirmed post-synthesis?
Structural validation relies on spectroscopic triangulation :
- 1H/13C-NMR identifies proton environments and carbonyl/amide groups (e.g., biphenyl amide protons at δ 7.32 ppm) .
- High-Resolution Mass Spectrometry (HRMS) confirms molecular weight (e.g., [M+1]+ = 299.1 for a related scaffold) .
- IR Spectroscopy detects functional groups (e.g., C=O stretches at ~1700 cm⁻¹) .
Advanced Research Questions
Q. How can researchers address low yields or byproduct formation during synthesis?
Low yields often arise from steric hindrance at the biphenyl amide moiety or incomplete cyclization. Strategies include:
- Solvent Optimization : Polar aprotic solvents (e.g., DMF) improve solubility of aromatic intermediates.
- Catalytic Additives : Use of piperidine or acetic acid to accelerate cyclocondensation .
- Temperature Gradients : Slow heating (e.g., 60°C → reflux) minimizes side reactions . Contradictory data in byproduct profiles (e.g., unexpected methyl shifts in NMR) may require HPLC-PDA purification or crystallographic validation .
Q. What crystallographic methods resolve ambiguities in stereochemistry or packing?
Single-crystal X-ray diffraction is critical for ambiguous cases. For example, dihydropyridine derivatives are analyzed at 100 K with Mo-Kα radiation (λ = 0.71073 Å), yielding R-factors <0.05. Key parameters:
Q. How do electronic effects of substituents influence biological activity?
Computational studies (e.g., DFT or molecular docking ) correlate substituent effects with bioactivity. For instance:
- Electron-withdrawing groups (e.g., nitro on biphenyl) enhance binding to tubulin in antitubulin agents .
- Hammett Constants (σ) : Predict reactivity of substituents in SAR studies.
Data Contradiction Analysis
Q. How to reconcile discrepancies in spectroscopic vs. crystallographic data?
Discrepancies (e.g., NMR chemical shifts vs. X-ray bond lengths) may arise from dynamic effects in solution vs. solid-state rigidity. Mitigation strategies:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
